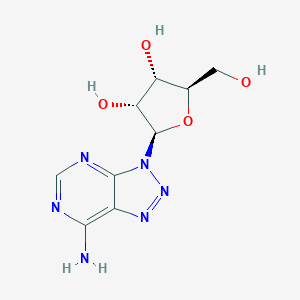

8-Azaadenosine

Description

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUKGFJQZRGECT-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10299-44-2 | |

| Record name | 8-Azaadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dawn of a New Therapeutic Avenue: The Historical Context of 8-Azaadenosine's Discovery

A deep dive into the origins of 8-Azaadenosine reveals a story rooted in the burgeoning field of antimetabolite chemistry of the mid-20th century. Its discovery was not a singular event but rather a logical progression in the quest for novel cancer therapeutics, driven by the pioneering work of George Hitchings and Gertrude Elion on purine analogs. This technical guide illuminates the historical context of this compound's discovery, detailing the scientific milieu, the key researchers, and the foundational experimental work that introduced this significant molecule to the scientific community.

The intellectual seeds for the discovery of this compound were sown in the 1940s and 1950s with the rise of the antimetabolite theory. This theory posited that creating structural analogs of essential metabolites, such as vitamins, amino acids, and nucleic acid bases, could interfere with cellular processes that depend on these natural molecules. Researchers hypothesized that such "antimetabolites" could be particularly effective against rapidly proliferating cells, like those found in tumors, which have a high demand for the building blocks of DNA and RNA.

Pioneers in this field, George Hitchings and Gertrude Elion, systematically synthesized and tested a vast number of purine analogs, leading to the development of groundbreaking drugs like 6-mercaptopurine and thioguanine. Their work established the principle that subtle modifications to the purine ring structure could yield compounds with potent biological activity. It was within this fertile scientific environment that the investigation of 8-azapurines, a class of purine analogs where the carbon atom at the 8th position is replaced by a nitrogen atom, began. The rationale was that this substitution would create a molecule similar enough to natural purines to be recognized by cellular machinery but different enough to disrupt its function.

While the conceptual framework was in place, the first reported synthesis of this compound as a ribonucleoside was a crucial step forward. Although earlier work on 8-azapurine bases existed, a pivotal 1977 paper by R. D. Elliott and J. A. Montgomery, titled "Analogues of 8-azainosine," described a "convenient synthesis" of this compound. This publication is a landmark in the history of this compound, providing a practical method for its preparation and reporting its initial biological evaluation.

The early investigations into the biological effects of this compound were focused on its potential as a cytotoxic agent. The prevailing hypothesis for its mechanism of action was its incorporation into nucleic acids, leading to the disruption of their synthesis and function, ultimately causing cell death. This was consistent with the broader understanding of how purine antimetabolites worked at the time.

Key Experiments in the Early Evaluation of this compound

The initial biological assessment of this compound and related compounds involved evaluating their ability to inhibit the growth of cancer cells in culture. A common experimental model during that era was the murine leukemia L1210 cell line.

Experimental Protocol: In Vitro Cytotoxicity Assay against L1210 Leukemia Cells (Circa 1970s)

This protocol is a generalized representation based on the methodologies common during the period of this compound's initial evaluation.

Objective: To determine the concentration of this compound required to inhibit the growth of L1210 leukemia cells in vitro.

Materials:

-

L1210 murine leukemia cells

-

Fischer's medium supplemented with 10% horse serum

-

This compound (dissolved in a suitable solvent, e.g., sterile water or DMSO)

-

Sterile culture tubes or plates

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or cell counter

-

Microscope

Methodology:

-

Cell Culture: L1210 cells were maintained in exponential growth in Fischer's medium supplemented with 10% horse serum at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of Drug Dilutions: A stock solution of this compound was prepared and serially diluted in the culture medium to achieve a range of final concentrations to be tested.

-

Cell Seeding: L1210 cells were seeded into sterile culture tubes or plates at a known density (e.g., 1 x 10^4 cells/mL).

-

Drug Treatment: The prepared dilutions of this compound were added to the cell cultures. A control group of cells received the vehicle (solvent) alone.

-

Incubation: The treated and control cultures were incubated for a defined period, typically 48 to 72 hours, to allow for cell proliferation.

-

Assessment of Cell Growth: After the incubation period, the number of viable cells in each culture was determined using a hemocytometer or an electronic cell counter. Cell viability could be assessed by trypan blue exclusion.

-

Data Analysis: The percentage of growth inhibition for each drug concentration was calculated relative to the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) was then determined from the dose-response curve.

Quantitative Data from Early Studies

The following table summarizes the type of quantitative data that would have been generated from early cytotoxicity studies of this compound. The specific values are illustrative and based on the reported borderline activity in the L1210 system.

| Compound | Cell Line | Assay Type | Endpoint | Reported Activity |

| This compound | L1210 Leukemia | In vitro cell growth | IC50 | Borderline |

Visualizing the Discovery and Early Understanding

The following diagrams illustrate the logical relationships and workflows central to the discovery and initial investigation of this compound.

8-Azaadenosine: A Critical Review of its Function as a Purine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Azaadenosine, a synthetic purine nucleoside analog, has been a subject of interest in cellular biology and drug development, primarily due to its proposed role as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1). ADAR1 is a critical enzyme involved in the post-transcriptional modification of RNA through adenosine-to-inosine (A-to-I) editing. Dysregulation of ADAR1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. However, accumulating evidence strongly suggests that this compound is not a selective inhibitor of ADAR1 and that its cellular effects are mediated by a range of off-target mechanisms. This technical guide provides an in-depth analysis of this compound, presenting its purported mechanism of action alongside the compelling evidence for its non-selective nature. We include quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.

Introduction: The Premise of this compound as an ADAR1 Inhibitor

This compound is structurally similar to adenosine, with a nitrogen atom replacing the carbon at the 8th position of the purine ring. This modification was hypothesized to allow this compound to act as a competitive inhibitor of ADAR enzymes, which recognize and bind to adenosine within double-stranded RNA (dsRNA). The therapeutic potential of a selective ADAR1 inhibitor is significant. Inhibition of ADAR1's editing function is expected to lead to an accumulation of endogenous dsRNA, triggering the type I interferon (IFN) pathway and the protein kinase R (PKR) translational repressor, ultimately leading to cancer cell death.[1][2] This proposed mechanism positioned this compound as a promising tool for cancer therapy.[3]

The Unraveling of a Non-Selective Mechanism

Despite its initial promise, rigorous investigation has revealed that this compound's cytotoxic effects are not primarily due to selective ADAR1 inhibition. Several key findings challenge the initial hypothesis:

-

Toxicity Independent of ADAR1 Expression: Studies have demonstrated that this compound exhibits similar toxicity in cancer cell lines that are dependent on ADAR1 for survival and those that are not.[4][5] Furthermore, its toxicity is comparable in cells with normal, knocked down, or overexpressed levels of ADAR1.[4][5]

-

Lack of A-to-I Editing Inhibition: Direct measurement of A-to-I editing at known ADAR1 target sites has shown that treatment with this compound does not significantly reduce editing levels.[4][5]

-

Absence of PKR Activation: A hallmark of ADAR1 inhibition is the activation of the dsRNA sensor PKR. However, treatment with this compound fails to induce PKR activation.[4][5]

-

Inconsistent Interferon-Stimulated Gene (ISG) Expression: While ADAR1 loss leads to the upregulation of ISGs, the effect of this compound on ISG expression is inconsistent and does not replicate the pattern seen with ADAR1 knockdown.[4]

These findings strongly indicate that this compound's biological activity is mediated by mechanisms other than direct and selective ADAR1 inhibition.

Off-Target Effects: The True Mechanism of Action

The cytotoxic effects of this compound are now largely attributed to the following off-target mechanisms:

-

Incorporation into Nucleic Acids: this compound can be incorporated into nascent RNA and DNA, leading to the disruption of their synthesis and function.[4]

-

Interference with Cellular ATP Pools: The analog can be converted into 8-azaATP, which can replace ATP in cellular energy pools, thereby disrupting cellular metabolism and energy-dependent processes.[4]

These off-target effects provide a more accurate explanation for the broad cytotoxicity of this compound across various cell types, irrespective of their ADAR1 dependency.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | ADAR1 Dependency | This compound EC50 (µM) | Citation |

| TPC-1 | Thyroid Cancer | - | ~1-2 | [6] |

| Cal-62 | Thyroid Cancer | - | ~1-2 | [6] |

| SK-BR-3 | Breast Cancer | Dependent | ~1.5 | [4] |

| MCF-7 | Breast Cancer | Independent | ~2.0 | [4] |

| HCC1806 | Breast Cancer | Dependent | ~1.0 | [4] |

| MDA-MB-468 | Breast Cancer | Independent | ~1.2 | [4] |

Table 2: Effect of this compound on A-to-I RNA Editing

| Gene Target | Cell Line | This compound Concentration (µM) | Change in % Editing | Citation |

| BPNT1 | HCC1806 | 1 | No significant change | [4] |

| BPNT1 | MDA-MB-468 | 1 | No significant change | [4] |

| ZDHHC20 | HCC1806 | 1 | No significant change | [4] |

| MRPS16 | MDA-MB-468 | 1 | No significant change | [4] |

Signaling Pathways

The following diagrams illustrate the proposed and the evidence-based signaling pathways related to this compound.

Caption: Proposed (but not evidence-supported) signaling pathway of this compound.

Caption: Evidence-based off-target mechanisms of this compound leading to cytotoxicity.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (Using CellTiter-Glo® 2.0)

This protocol is adapted from the methods described by Cottrell et al.[4]

Objective: To determine the half-maximal effective concentration (EC50) of this compound on cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear-bottom white plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® 2.0 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells (set as 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter log-logistic model).

-

Western Blot for ADAR1 and p-PKR

This is a general protocol that can be adapted for the detection of ADAR1 and phosphorylated PKR.

Objective: To assess the effect of this compound on the protein levels of ADAR1 and the activation of PKR (measured by phosphorylation).

Materials:

-

Cells treated with this compound and controls.

-

RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-ADAR1, anti-p-PKR, anti-PKR, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ADAR1 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

For p-PKR, strip the membrane and re-probe for total PKR and a loading control like β-actin.

-

Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)

This protocol is based on the methodology used to assess the downstream effects of purported ADAR1 inhibition.[4]

Objective: To quantify the mRNA expression levels of ISGs (e.g., CMPK2, CXCL10) in response to this compound treatment.

Materials:

-

Cells treated with this compound and controls.

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript Supermix, Bio-Rad).

-

SYBR Green qPCR master mix.

-

qPCR instrument.

-

Primers for target ISGs and housekeeping genes (e.g., GAPDH, HPRT1).

Procedure:

-

RNA Extraction:

-

Extract total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

-

Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Include a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to one or more stable housekeeping genes.

-

A-to-I RNA Editing Assay by Sanger Sequencing

This protocol allows for the direct measurement of editing at specific adenosine sites within an RNA transcript.[4]

Objective: To determine the percentage of A-to-I editing at a known ADAR1 target site.

Materials:

-

cDNA from treated and control cells (from section 6.3).

-

PCR primers flanking the editing site of interest (e.g., in the BPNT1 gene).

-

Taq DNA polymerase and PCR reagents.

-

PCR purification kit.

-

Sanger sequencing service.

-

Sequence analysis software (e.g., QSVanalyzer).

Procedure:

-

PCR Amplification:

-

Amplify the cDNA region containing the editing site using PCR.

-

-

PCR Product Purification:

-

Purify the PCR product to remove primers and dNTPs.

-

-

Sanger Sequencing:

-

Send the purified PCR product for Sanger sequencing using one of the PCR primers.

-

-

Data Analysis:

-

Analyze the sequencing chromatogram at the target adenosine position.

-

An A-to-I editing event will appear as a guanosine (G) peak at the adenosine (A) position in the cDNA sequence.

-

Quantify the percentage of editing by calculating the ratio of the G peak height to the sum of the A and G peak heights: % Editing = [G / (A + G)] * 100.

-

Conclusion

While this compound was initially investigated as a selective ADAR1 inhibitor, the current body of scientific evidence strongly refutes this claim. Its cellular toxicity is primarily driven by off-target effects, including its incorporation into DNA and RNA and its disruption of cellular ATP pools. For researchers and drug development professionals, it is critical to recognize that this compound is not a suitable tool for studying the specific biological functions of ADAR1. The experimental protocols provided in this guide will enable researchers to critically evaluate the effects of this compound and other compounds, ensuring a more accurate understanding of their mechanisms of action. The search for truly selective and potent ADAR1 inhibitors remains an important and active area of research with significant therapeutic potential.

References

- 1. cottrellrna.com [cottrellrna.com]

- 2. Genome-wide quantification of ADAR adenosine-to-inosine RNA editing activity | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. medchemexpress.com [medchemexpress.com]

The Contentious Role of 8-Azaadenosine in the Inhibition of ADAR1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine deaminases acting on RNA (ADARs) are critical enzymes that catalyze the conversion of adenosine (A) to inosine (I) in double-stranded RNA (dsRNA), a post-transcriptional modification with profound implications for gene regulation, innate immunity, and viral defense. The ADAR1 enzyme, in particular, has emerged as a significant therapeutic target in oncology and autoimmune diseases. Consequently, the identification and characterization of potent and selective ADAR1 inhibitors are of paramount importance. 8-Azaadenosine has been investigated as one such potential inhibitor. This technical guide provides an in-depth analysis of the role of this compound in modulating ADAR1 activity, presenting the conflicting evidence regarding its efficacy and selectivity. We consolidate available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction to ADAR1

ADAR1 is an essential enzyme responsible for A-to-I RNA editing, which diversifies the transcriptome and proteome.[1] In humans, two main isoforms of ADAR1 exist: the constitutively expressed nuclear p110 isoform and the interferon-inducible cytoplasmic p150 isoform.[1][2] Both isoforms play a crucial role in preventing the activation of innate immune responses by endogenous dsRNA, thereby maintaining cellular homeostasis.[3][4] Dysregulation of ADAR1 activity has been implicated in various diseases, including cancer and autoimmune disorders like Aicardi-Goutières syndrome (AGS).[2] This has spurred significant interest in developing molecules that can modulate ADAR1's enzymatic function.

This compound: A Purported ADAR1 Inhibitor

This compound is a nucleoside analog that has been explored as a potential inhibitor of ADAR1.[5] The proposed mechanism of action involves its recognition by ADAR enzymes, which then hydrate the molecule to form a structural mimic of the reaction intermediate.[6] However, this hydrated product lacks a suitable leaving group, which prevents the catalytic turnover and leads to the trapping of the enzyme-RNA complex.[6]

Evidence Supporting Inhibitory Activity

Several studies have reported this compound as a potent inhibitor of ADAR1. It has been shown to block RNA editing and inhibit proliferation, 3D growth, invasion, and migration in thyroid cancer cells.[5] In leukemia stem cells, this compound was found to restore the biogenesis of the let-7 miRNA by reducing ADAR1 activity.[5]

Conflicting Evidence and Lack of Selectivity

Conversely, a growing body of evidence challenges the efficacy and selectivity of this compound as an ADAR1 inhibitor.[7][8][9] Studies have demonstrated that both this compound and another adenosine analog, 8-chloroadenosine, exhibit similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[7][9] Furthermore, treatment with this compound did not affect the A-to-I editing of multiple ADAR substrates and did not cause the activation of the dsRNA sensor PKR, which would be expected upon ADAR1 inhibition.[7][9] These findings suggest that the observed cellular effects of this compound may be due to off-target mechanisms rather than direct and selective inhibition of ADAR1.

Quantitative Data on this compound's Effects

The quantitative data regarding the inhibitory effects of this compound on ADAR1 activity is varied and, in some cases, indirect. The following tables summarize the reported concentrations and their observed effects from the available literature.

| Compound | Cell Line(s) | Concentration | Observed Effect | Reference(s) |

| This compound | TPC1 and Cal62 (Thyroid Cancer) | 1, 2 µM | Decreased cell viability/proliferation, impeded invasion and migration, inhibited editing activity. | [5] |

| This compound | JAK2/BCR-ABL1 transduced progenitors | 10-25 nM | Restored let-7 miRNA biogenesis, reduced ADAR1 expression and RNA editing activity. | [5] |

| This compound | ADAR-dependent and -independent breast cancer cell lines | Not specified | Similar toxicity observed, suggesting lack of selectivity. | [7][9] |

| This compound | Not specified | Not specified | No effect on A-to-I editing of multiple ADAR substrates. | [7][9] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of ADAR1 inhibition. Below are methodologies for key experiments cited in the literature.

In Vitro Deamination Assay

This assay directly measures the enzymatic activity of ADAR1 on a specific RNA substrate.

Objective: To quantify the A-to-I editing activity of ADAR1 in the presence of a potential inhibitor.

Materials:

-

Recombinant human ADAR1 (e.g., p110 isoform)

-

RNA substrate (e.g., a fragment of the human 5-hydroxytryptamine receptor 2C (5-HT2C) pre-mRNA)

-

This compound or other test compounds

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

RNA purification kit

-

Reverse transcriptase

-

PCR primers flanking the editing site

-

Sanger sequencing reagents and equipment

Procedure:

-

Set up in vitro deamination reactions containing the ADAR1 enzyme, the RNA substrate, and varying concentrations of this compound (e.g., 0 to 1 mM).[6]

-

Incubate the reactions at 30°C for a defined period (e.g., 15 minutes).[6]

-

Stop the reaction and purify the RNA using a suitable kit.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA region containing the editing site by PCR.

-

Sequence the PCR products using Sanger sequencing.

-

Quantify the editing efficiency by measuring the peak heights of adenosine (A) and guanosine (G) at the target site. The percentage of editing is calculated as [G peak height / (A peak height + G peak height)] * 100.[6]

Cell-Based Reporter Assay for ADAR1 Activity

Cell-based assays provide a more physiologically relevant context for evaluating ADAR1 inhibitors.

Objective: To measure ADAR1 editing activity within a cellular environment.

Principle: These assays often utilize a reporter gene (e.g., luciferase) containing a premature stop codon (e.g., UAG) that can be edited by ADAR1 to a sense codon (e.g., UIG, read as UGG, encoding tryptophan), leading to the expression of the reporter protein.[10]

Materials:

-

HEK293 cell line stably expressing an ADAR1-responsive luciferase reporter.[1]

-

Cell culture medium and reagents

-

This compound or other test compounds

-

Luciferase assay system

-

Luminometer

Procedure:

-

Plate the reporter cells in a multi-well plate.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[1]

-

A decrease in luciferase activity in treated cells compared to untreated controls indicates inhibition of ADAR1 editing.

-

A parallel assay for cell viability (e.g., using a constitutively expressed Renilla luciferase) is recommended to control for compound toxicity.[1]

Analysis of Endogenous RNA Editing

This method assesses the effect of a compound on the editing of naturally occurring ADAR1 substrates.

Objective: To determine if a compound alters the A-to-I editing levels of endogenous transcripts.

Materials:

-

Cell line of interest

-

This compound or other test compounds

-

RNA extraction kit

-

Reverse transcriptase

-

PCR primers for specific endogenous ADAR1 substrates

-

Sanger sequencing or next-generation sequencing platform

Procedure:

-

Treat cells with the test compound.

-

Extract total RNA from the cells.

-

Perform reverse transcription.

-

Amplify specific endogenous RNA targets known to be edited by ADAR1.

-

Sequence the PCR products to determine the editing levels at specific sites.

-

Alternatively, perform RNA-sequencing (RNA-Seq) for a transcriptome-wide analysis of editing changes. Computational tools like the Alu editing index (AEI) can be used to quantify global ADAR activity.[11]

Visualizing Key Pathways and Workflows

ADAR1's Role in Innate Immune Sensing

Experimental Workflow for Assessing ADAR1 Inhibition

Proposed Mechanism of this compound Action

Conclusion and Future Perspectives

The role of this compound as a selective inhibitor of ADAR1 remains a subject of debate. While initial studies suggested its potential as a tool compound and therapeutic agent, subsequent research has cast doubt on its specificity, indicating that its cellular effects may not be directly mediated by ADAR1 inhibition. This highlights the critical need for rigorous and multi-faceted validation of any potential ADAR1 inhibitor.

For researchers in this field, it is imperative to employ a combination of in vitro and cell-based assays, as well as analyses of endogenous editing, to thoroughly characterize the mechanism of action of any putative inhibitor. The conflicting data surrounding this compound underscores the challenges in developing selective ADAR1 modulators and emphasizes the importance of careful experimental design and interpretation. Future efforts should focus on the discovery of novel small molecules with confirmed on-target activity and a clear therapeutic window for the treatment of ADAR1-associated diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. ADAR1 Limits RIG-I RNA Detection and Suppresses IFN Production Responding to Viral and Endogenous RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ADAR1: “Editor-in-Chief” of Cytoplasmic Innate Immunity [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective Inhibition of ADAR1 using 8-Azanebularine-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Genome-wide quantification of ADAR adenosine-to-inosine RNA editing activity | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Initial Biological Activity of 8-Azaadenosine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-Azaadenosine is a synthetic adenosine analog, characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring. Initial investigations into its biological activity focused on its potential as an inhibitor of adenosine deaminases acting on RNA (ADARs), particularly ADAR1, a key enzyme in adenosine-to-inosine (A-to-I) RNA editing. Early studies suggested that by inhibiting ADAR1, this compound could serve as a therapeutic agent in cancers overexpressing this enzyme. However, subsequent research has revealed a more complex and less specific mechanism of action. This guide provides a comprehensive overview of these initial studies, detailing the compound's metabolic fate, its effects on cellular processes, and the experimental protocols used for its evaluation. While it demonstrates broad biological activity, including anticancer and antiviral effects, the evidence now indicates that its toxicity is not selectively mediated through ADAR inhibition but rather through multiple off-target effects.

Mechanism of Action

Initial hypotheses centered on this compound as a specific inhibitor of ADAR1-mediated A-to-I editing.[1][2] The proposed mechanism involved the accumulation of unedited endogenous double-stranded RNA (dsRNA), which would trigger an innate immune response via dsRNA sensors like PKR and MAVS, leading to apoptosis and inhibition of cell proliferation.[3][4][5]

However, extensive follow-up studies have contested this selectivity.[4][6][7][8] It is now understood that this compound's biological effects are multifactorial and stem from several off-target activities:

-

Metabolic Conversion and ATP Pool Disruption: Upon cellular uptake, this compound is phosphorylated to its triphosphate form, 8-azaATP. This analog is then incorporated into the cellular ATP pool, effectively replacing the natural nucleotide.[3][9] This disruption of the ATP pool can lead to broad metabolic dysfunction and contribute significantly to cellular toxicity.[3][9]

-

Incorporation into Nucleic Acids: 8-azaATP can be incorporated into nascent RNA and DNA chains during synthesis.[3] This integration disrupts the normal structure and function of these nucleic acids, leading to the inhibition of DNA and RNA synthesis and contributing to cytotoxicity.[3]

-

Non-selective Toxicity: Research has demonstrated that this compound exhibits similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[4][6][7] Furthermore, its cytotoxic effects persist even in cells where ADAR has been knocked down, indicating that its primary mechanism is not reliant on the presence or activity of ADAR.[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vivo and in vitro studies of this compound.

Table 1: In Vivo Toxicity Data

| Parameter | Species | Dosage Schedule | Value | Key Observation | Reference |

|---|---|---|---|---|---|

| LD10 | Mice | 30 mg/kg/day x 5 days | 30 mg/kg/day | - | [9] |

| LD10 (with dCF*) | Mice | 10 mg/kg/day x 5 days | 10 mg/kg/day | Increased toxicity with adenosine deaminase inhibitor | [9] |

| Major Toxicity | Mice | N/A | N/A | Significant hepatotoxicity observed | [3][9] |

*dCF: 2'-deoxycoformycin, an adenosine deaminase inhibitor.

Table 2: In Vitro Cellular Effects

| Cell Type | Assay | Concentration(s) | Duration | Effect | Reference |

|---|---|---|---|---|---|

| Rat Hepatocytes | Metabolism | 1 mM | 2 hours | 2.2 µmoles/g accumulation of 8-azaATP | [9] |

| TPC1 & Cal62 (Thyroid Cancer) | Cell Viability | 0.1 - 2 µM | 5 days | Dose-dependent decrease in viability | [11] |

| TPC1 & Cal62 (Thyroid Cancer) | Invasion/Migration | 1 - 2 µM | 16 hours | Impeded invasion and migration | [11] |

| JAK2/BCR-ABL1+ Progenitors | Let-7 Biogenesis | 10 - 25 nM | 2 weeks | Restored let-7 miRNA biogenesis | [11] |

| Various Breast Cancer Lines | Cell Viability | Dose-response | N/A | Inhibition of proliferation in both ADAR-dependent and -independent lines | [6][12] |

| HeLa Cells | Antiviral (VSV) | N/A | N/A | Repressed replication of Vesicular Stomatitis Virus |[10][13] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the biological activity of this compound.

4.1 In Vivo Murine Toxicity Study

-

Objective: To determine the lethal dose (LD10) and identify organ-specific toxicity.

-

Protocol:

-

Mice were administered this compound via intraperitoneal injection once daily for five consecutive days (q.d. x 5).

-

A parallel cohort was pretreated with the adenosine deaminase inhibitor 2'-deoxycoformycin (dCF) at 0.1 mg/kg/day before receiving this compound.

-

Dose-ranging studies were conducted to establish the LD10.

-

Post-treatment, major organs were harvested for pathological examination to identify sites of toxicity.

-

-

Key Finding: The primary organ toxicity was identified in the liver (hepatotoxicity).[3][9]

4.2 Cell Viability / Proliferation Assay (CellTiter-Glo®)

-

Objective: To quantify the effect of this compound on cancer cell proliferation.

-

Protocol:

-

Breast or thyroid cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO).

-

The plates were incubated for a specified period (e.g., 5 days).

-

CellTiter-Glo® 2.0 Reagent was added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence was measured using a plate reader.

-

Data was normalized to the vehicle control to determine the percentage of cell viability.

-

-

Key Finding: this compound inhibited the proliferation of multiple cancer cell lines in a dose-dependent manner.[6][11][12]

4.3 Western Blot for PKR Activation

-

Objective: To determine if this compound treatment induces the activation of the dsRNA sensor PKR, a hallmark of ADAR inhibition.

-

Protocol:

-

ADAR-dependent cell lines (e.g., HCC1806, MDA-MB-468) were treated with this compound or a vehicle control. A positive control using shRNA to knock down ADAR was included.

-

After treatment, cells were lysed and total protein was quantified.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with a primary antibody specific for phosphorylated PKR (p-PKR at Thr446) and a primary antibody for total PKR as a loading control.

-

Following incubation with a secondary antibody, the signal was detected via chemiluminescence.

-

-

Key Finding: Unlike direct ADAR knockdown, treatment with this compound did not cause activation of PKR, providing strong evidence against it being a selective ADAR inhibitor.[3][5][6]

4.4 A-to-I RNA Editing Analysis

-

Objective: To directly measure the effect of this compound on the deaminase activity of ADAR.

-

Protocol:

-

Cells were treated with this compound.

-

Total RNA was extracted, and reverse transcription was performed to generate cDNA.

-

A known, highly edited ADAR substrate (e.g., the BPNT1 mRNA) was amplified from the cDNA using PCR.

-

The PCR product was analyzed by Sanger sequencing.

-

The percentage of A-to-I editing was quantified by measuring the relative peak heights of guanosine (read from the original adenosine site) and adenosine in the sequencing chromatogram.

-

-

Key Finding: Treatment with this compound had no significant effect on the A-to-I editing levels of multiple ADAR substrates, further confirming its lack of specific ADAR inhibitory activity.[3][6]

Summary of Biological Activities and Signaling

Anticancer Activity: this compound inhibits proliferation, 3D growth, invasion, and migration in various cancer cell lines, including those from thyroid and breast cancer.[3][11] However, this activity is not selective for cancers that are dependent on ADAR.[4][6] The antiproliferative effects are likely a result of general cytotoxicity stemming from metabolic disruption and incorporation into nucleic acids.[3]

Antiviral Activity: Studies have shown that this compound can repress the replication of RNA viruses, such as Vesicular Stomatitis Virus (VSV), both in vitro and in vivo.[10][13] This effect was associated with an increase in endogenous dsRNA within treated cells.[13] While initially attributed to ADAR inhibition, this antiviral action may also be a consequence of the compound's broader impact on host cell RNA and DNA synthesis.

Toxicity Profile: The primary dose-limiting toxicity observed in vivo is significant liver damage (hepatotoxicity).[3][9] This is consistent with the finding that hepatocytes actively metabolize this compound into 8-azaATP, leading to a substantial replacement of the natural ATP pool and subsequent cellular damage.[9]

Conclusion

Initial studies on this compound identified it as a compound with potent biological activity, particularly in inhibiting the proliferation of cancer cells. The early hypothesis that it acted as a selective inhibitor of ADAR1, an attractive therapeutic target, generated significant interest. However, rigorous investigation, as detailed in this guide, has demonstrated that its mechanism of action is not specific to ADAR. The primary drivers of its biological effects, including its anticancer and antiviral properties, are its metabolic conversion to 8-azaATP, subsequent disruption of the cellular ATP pool, and its incorporation into nascent RNA and DNA. These off-target effects lead to broad, non-selective cytotoxicity, with hepatotoxicity being a major concern in vivo. Therefore, while this compound is a biologically active molecule, it should not be used in preclinical or therapeutic contexts as a selective ADAR inhibitor. Future research in this area should focus on developing more specific inhibitors of the A-to-I editing pathway.[3][4][6][7][8]

References

- 1. ADAR Inhibitors - Future Cancer Therapeutics | UC Davis Biotechnology Program [biotech.ucdavis.edu]

- 2. This compound | Deaminase Inhibitors: R&D Systems [rndsystems.com]

- 3. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical pharmacology and toxicology of this compound alone and in combination with 2'-deoxycoformycin (pentostatin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unraveling the Enzymatic Inhibition Profile of 8-Azaadenosine: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the enzymatic inhibition profile of the adenosine analog, 8-Azaadenosine. This document provides an in-depth analysis of its mechanism of action, off-target effects, and relevant experimental protocols, emphasizing the current understanding of its controversial selectivity.

Introduction: The Shifting Paradigm of this compound as an Enzyme Inhibitor

This compound, a structural analog of adenosine, has been a subject of significant interest in biomedical research. Initially lauded as a potent and selective inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), it has been utilized in numerous studies to probe the function of this enzyme in various cellular processes, including cancer cell proliferation, migration, and invasion.[1][2] ADAR1 is a key enzyme responsible for the conversion of adenosine to inosine in double-stranded RNA (dsRNA), a process known as A-to-I RNA editing.

However, a growing body of evidence from more recent and comprehensive studies challenges the initial assertion of this compound's selectivity. These studies reveal that this compound exerts its biological effects through a multitude of off-target interactions, calling for a re-evaluation of its utility as a specific ADAR1 inhibitor in preclinical research.[3][4][5][6][7][8] This guide aims to provide a detailed overview of the current understanding of this compound's enzymatic inhibition profile, presenting both the historical context of its use as an ADAR1 inhibitor and the contemporary evidence of its non-selective nature.

Quantitative Inhibition Profile

A critical aspect of characterizing any inhibitor is the quantitative assessment of its potency and selectivity. While direct enzymatic inhibition constants (Ki or IC50) for this compound against a wide range of enzymes are not extensively reported in the literature, cellular assays provide valuable insights into its biological activity. The following tables summarize the available quantitative data for this compound and its metabolites.

Table 1: Cellular Potency of this compound in Breast Cancer Cell Lines

| Cell Line | ADAR1 Dependency | EC50 for Cell Viability (µM) | Reference |

| SK-BR-3 | Independent | ~1.5 | [9][10] |

| MCF-7 | Independent | ~2.0 | [9][10] |

| MDA-MB-468 | Dependent | ~2.5 | [9][10] |

| HCC1806 | Dependent | Not specified | [9][10] |

Note: EC50 values are approximated from dose-response curves and indicate the concentration at which 50% of cell viability is inhibited. These values reflect the overall cytotoxicity of the compound and are not direct measures of ADAR1 inhibition.

Table 2: Known Off-Target Enzymatic Inhibition by an this compound Metabolite

| Enzyme | Inhibitor | Ki (µM) | Pathway Affected | Reference |

| Orotidine-5'-phosphate (OMP) Decarboxylase | 8-azaXMP | ~0.4 | Pyrimidine Biosynthesis | [6] |

Note: 8-azaXMP is a metabolite of 8-azapurines, including this compound.

The lack of comprehensive direct enzymatic inhibition data for this compound underscores the need for caution in interpreting its biological effects. The observed cellular phenotypes are likely a composite of its interactions with multiple cellular targets.

Mechanism of Action and Off-Target Effects

The ADAR1 Inhibition Hypothesis (Historical View)

The initial hypothesis for this compound's mechanism of action centered on its structural similarity to adenosine, the substrate for ADAR1. It was proposed that this compound, upon incorporation into RNA, would inhibit the A-to-I editing process, leading to the accumulation of unedited dsRNA. This, in turn, was thought to trigger downstream cellular responses, such as the activation of the innate immune system and the protein kinase R (PKR) pathway, ultimately leading to apoptosis and inhibition of cell proliferation.[3][5]

Evidence for Non-Selectivity and Off-Target Effects

Contrary to the initial hypothesis, several studies have demonstrated that this compound is not a selective inhibitor of ADAR1. Key findings that support its non-selective nature include:

-

Similar Toxicity in ADAR-dependent and -independent Cells: this compound exhibits comparable cytotoxicity in cancer cell lines that are dependent on ADAR1 for survival and those that are not.[4][5][8]

-

Lack of PKR Activation: Treatment with this compound does not lead to the activation of PKR, a key sensor of dsRNA that is activated upon ADAR1 knockdown.[3][4][5]

-

No Effect on A-to-I Editing: Direct sequencing analysis has shown that treatment with this compound does not significantly alter the levels of A-to-I editing of multiple ADAR substrates.[4][5]

-

Metabolic Interference: this compound is metabolized within the cell and can be incorporated into both RNA and DNA.[5][11] Its metabolites are known to inhibit enzymes involved in essential metabolic pathways, such as purine and pyrimidine biosynthesis.[6][11] For instance, this compound has been shown to be a potent inhibitor of de novo purine synthesis.[11]

These findings strongly suggest that the observed biological effects of this compound are not solely due to ADAR1 inhibition but are a consequence of its broad interactions with multiple cellular targets.

Signaling Pathways and Metabolic Fate

To visualize the complex interactions of this compound within the cell, the following diagrams illustrate its proposed (though now contested) role in ADAR1 signaling and its metabolic conversion.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from commercially available kits and published studies.[1][12][13]

Objective: To determine the effect of this compound on the viability of cultured cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Materials:

-

Cells of interest

-

96-well opaque-walled plates

-

This compound stock solution (dissolved in DMSO)

-

Cell culture medium

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.

-

Compound Treatment: After allowing cells to adhere (typically 24 hours), treat the cells with a serial dilution of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (e.g., <0.5%). Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the untreated control wells (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Quantification of A-to-I RNA Editing by Sanger Sequencing

This protocol is a generalized procedure based on established methods for analyzing RNA editing.[14][15][16][17]

Objective: To determine the level of A-to-I editing at a specific site in an RNA transcript.

Principle: Inosine (I) is read as guanosine (G) by reverse transcriptase. Therefore, A-to-I editing events can be detected as A-to-G changes when comparing the cDNA sequence to the genomic DNA sequence. The relative peak heights of A and G in the Sanger sequencing chromatogram can be used to quantify the percentage of editing.

Materials:

-

RNA isolated from cells or tissues

-

Reverse transcriptase and associated buffers/reagents

-

Gene-specific primers for PCR amplification of the target region

-

Taq DNA polymerase and PCR reagents

-

DNA purification kit

-

Sanger sequencing service

-

Sequence analysis software (e.g., SnapGene, FinchTV)

Procedure:

-

RNA Isolation: Isolate total RNA from the samples of interest using a standard method (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase and a gene-specific or random primer.

-

PCR Amplification: Amplify the target region containing the editing site of interest from the cDNA using gene-specific primers.

-

PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

-

Sanger Sequencing: Send the purified PCR product for Sanger sequencing using one of the PCR primers.

-

Data Analysis: a. Align the resulting sequencing chromatogram with the known genomic DNA sequence. b. At the adenosine position of interest, observe the presence of both an 'A' peak and a 'G' peak in the chromatogram. c. Quantify the percentage of editing by measuring the peak height of the 'G' peak relative to the sum of the peak heights of the 'A' and 'G' peaks: % Editing = [G peak height / (A peak height + G peak height)] * 100

Conclusion

While this compound was initially considered a valuable tool for studying ADAR1, the current scientific consensus indicates that it is a non-selective inhibitor with broad off-target effects. Its cytotoxicity in cellular assays is likely a result of its interference with multiple essential cellular processes, including purine and pyrimidine metabolism, rather than specific inhibition of ADAR1. Researchers using this compound should be aware of its promiscuous nature and interpret their results with caution. Future studies aimed at understanding the role of ADAR1 should employ more specific tools, such as genetic knockdown or knockout approaches, or newly developed, more selective small molecule inhibitors. This technical guide provides a comprehensive overview to aid researchers in making informed decisions regarding the use of this compound in their experimental designs.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [ask.orkg.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism and metabolic effects of 8-azainosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 13. scribd.com [scribd.com]

- 14. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Obstacles in quantifying A-to-I RNA editing by Sanger sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Genome-Wide Analysis of A-to-I RNA Editing | Springer Nature Experiments [experiments.springernature.com]

The Impact of 8-Azaadenosine on microRNA Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaadenosine, a synthetic adenosine analog, has garnered significant attention for its potential as a modulator of microRNA (miRNA) biogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences the intricate process of miRNA maturation. Primarily recognized as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), this compound has been shown to restore the biogenesis of critical tumor-suppressive miRNAs, such as the let-7 family. This document will detail the core signaling pathways affected by this compound, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols for researchers seeking to investigate its effects. Furthermore, this guide addresses the ongoing debate regarding the selectivity of this compound, offering a balanced perspective for the scientific community.

Introduction: The Role of MicroRNA Biogenesis in Cellular Regulation

MicroRNAs are small, non-coding RNA molecules that play a pivotal role in post-transcriptional gene regulation. The canonical miRNA biogenesis pathway is a tightly regulated, multi-step process that begins in the nucleus and concludes in the cytoplasm[1][2]. The process is initiated by the transcription of a primary miRNA (pri-miRNA) transcript, which is then cleaved by the Microprocessor complex, composed of Drosha and DGCR8, to produce a precursor miRNA (pre-miRNA)[1][2][3]. This pre-miRNA is subsequently exported to the cytoplasm where it undergoes further processing by the RNase III enzyme Dicer to yield a mature miRNA duplex. One strand of this duplex is loaded into the RNA-induced silencing complex (RISC), guiding it to target messenger RNAs (mRNAs) for degradation or translational repression[1][4].

Dysregulation of miRNA biogenesis is a hallmark of numerous diseases, including cancer. Consequently, molecules that can modulate this pathway are of significant therapeutic interest. This compound has emerged as one such molecule, with studies demonstrating its ability to influence the maturation of specific miRNAs.

Mechanism of Action: this compound as an ADAR1 Inhibitor

The primary mechanism through which this compound is proposed to impact miRNA biogenesis is via the inhibition of ADAR1, an enzyme that catalyzes the deamination of adenosine to inosine (A-to-I) in double-stranded RNA[5]. This A-to-I editing can alter the structure of pri-miRNAs, thereby affecting their processing by Drosha and Dicer.

The ADAR1-LIN28B-Let-7 Axis

A key pathway influenced by this compound involves the interplay between ADAR1, the RNA-binding protein LIN28B, and the let-7 family of miRNAs. Elevated ADAR1 activity has been linked to the upregulation of LIN28B, a potent inhibitor of let-7 biogenesis[5][6]. LIN28B can suppress let-7 processing at two distinct steps:

-

In the nucleus: LIN28B can bind to pri-let-7 transcripts, sequestering them and preventing their cleavage by the Drosha-DGCR8 complex[7].

-

In the cytoplasm: LIN28B can recruit the TUTase Zcchc11 to pre-let-7, leading to its uridylation and subsequent degradation, thereby preventing Dicer processing[6].

By inhibiting ADAR1, this compound leads to a downstream reduction in LIN28B expression. This alleviates the suppression of let-7 biogenesis, resulting in an increased production of mature let-7 miRNAs[5].

Direct Interaction with the MicroRNA Processing Machinery

Beyond the indirect effect through LIN28B, ADAR1 has been shown to directly interact with Dicer, a key enzyme in the final step of miRNA maturation[4]. This interaction can modulate Dicer's activity, and by inhibiting ADAR1, this compound may also influence this direct regulatory mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Caption: Signaling pathway of this compound's impact on let-7 biogenesis.

Caption: General workflow for analyzing this compound's effects.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound on miRNA biogenesis.

Table 1: Effect of this compound on Let-7 Family miRNA Expression

| miRNA | Treatment | Fold Change vs. Control | Cell Line | Reference |

| let-7a | This compound (100 nM) | ~2.5 | K562 | [5] |

| let-7b | This compound (100 nM) | ~2.0 | K562 | [5] |

| let-7c | This compound (100 nM) | ~3.0 | K562 | [5] |

| let-7d | This compound (100 nM) | ~2.2 | K562 | [5] |

| let-7f | This compound (100 nM) | ~2.8 | K562 | [5] |

| let-7g | This compound (100 nM) | ~1.8 | K562 | [5] |

| let-7i | This compound (100 nM) | ~2.3 | K562 | [5] |

Data are estimations based on graphical representations in the cited literature and may not reflect the exact numerical values.

Table 2: Effect of this compound on ADAR1 and LIN28B Expression

| Protein | Treatment | Relative Expression vs. Control | Cell Line | Reference |

| ADAR1 | This compound (100 nM) | Decreased | JAK2/BCR-ABL1 transduced progenitors | [5] |

| LIN28B | This compound (100 nM) | Decreased | JAK2/BCR-ABL1 transduced progenitors | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on miRNA biogenesis.

Quantitative Real-Time PCR (qRT-PCR) for pri-miRNA, pre-miRNA, and mature miRNA

This protocol is adapted from standard methodologies for quantifying different miRNA species.

Objective: To quantify the levels of primary, precursor, and mature forms of a specific miRNA (e.g., let-7) following treatment with this compound.

Materials:

-

Cells of interest

-

This compound (e.g., from MedchemExpress)

-

TRIzol Reagent (or similar RNA extraction kit)

-

Reverse Transcription Kit (e.g., miScript II RT Kit, Qiagen)

-

SYBR Green-based qPCR Master Mix (e.g., QuantiTect SYBR Green PCR Master Mix, Qiagen)

-

Specific forward and reverse primers for pri-miRNA and pre-miRNA

-

miRNA-specific stem-loop RT primer and a universal reverse primer for mature miRNA analysis

-

Real-Time PCR instrument

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48-72 hours).

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using TRIzol Reagent according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (cDNA Synthesis):

-

For pri-miRNA and pre-miRNA: Use a standard reverse transcription kit with random hexamers or oligo(dT) primers.

-

For mature miRNA: Use a miRNA-specific stem-loop reverse transcription primer. This method increases the specificity and efficiency of cDNA synthesis for small RNAs.

-

Perform reverse transcription reactions according to the manufacturer's protocol, typically using 100 ng to 1 µg of total RNA.

-

-

Quantitative PCR:

-

Prepare qPCR reactions in triplicate for each sample and target. A typical reaction mixture includes cDNA template, SYBR Green Master Mix, and forward and reverse primers.

-

For pri-miRNA and pre-miRNA: Use specific forward and reverse primers that flank the region of interest.

-

For mature miRNA: Use a forward primer specific to the mature miRNA sequence and a universal reverse primer that binds to the adapter sequence introduced during reverse transcription.

-

Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

-

Perform qPCR using a standard cycling program (e.g., initial denaturation at 95°C for 15 min, followed by 40 cycles of 94°C for 15s, 55°C for 30s, and 70°C for 30s).

-

-

Data Analysis:

-

Calculate the relative expression of each miRNA species using the ΔΔCt method, normalizing to the endogenous control.

-

Northern Blot for Mature miRNA Detection

This protocol provides a method for the direct detection and quantification of mature miRNAs.

Objective: To visualize and quantify the levels of mature miRNA (e.g., let-7) following this compound treatment.

Materials:

-

Total RNA samples (from control and treated cells)

-

15% TBE-Urea polyacrylamide gel

-

Nylon membrane (e.g., Hybond-N+)

-

UV crosslinker

-

Hybridization oven

-

DNA oligonucleotide probe complementary to the mature miRNA of interest

-

T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for probe labeling

-

Hybridization buffer

-

Wash buffers

-

Phosphorimager screen and scanner

Procedure:

-

Probe Labeling:

-

Label the 3' end of the DNA oligonucleotide probe with [γ-³²P]ATP using T4 PNK.

-

Purify the labeled probe using a G-25 spin column.

-

-

Gel Electrophoresis:

-

Denature 5-10 µg of total RNA per sample by heating at 95°C for 5 minutes in a formamide-containing loading buffer.

-

Separate the RNA on a 15% TBE-Urea polyacrylamide gel.

-

Include a labeled RNA size marker.

-

-

Transfer:

-

Transfer the separated RNA from the gel to a nylon membrane using a semi-dry or wet transfer apparatus.

-

UV crosslink the RNA to the membrane.

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 37-42°C.

-

Add the radiolabeled probe to the hybridization buffer and incubate overnight at 37-42°C with gentle agitation.

-

-

Washing:

-

Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

-

Detection:

-

Expose the membrane to a phosphorimager screen.

-

Scan the screen and quantify the band intensities using appropriate software.

-

Normalize the miRNA signal to a loading control such as U6 snRNA.

-

The Selectivity of this compound: An Ongoing Debate

While this compound has been effectively used as a tool to study the consequences of ADAR1 inhibition, it is crucial for researchers to be aware of the ongoing discussion regarding its selectivity. Several studies have suggested that this compound may have off-target effects and may not be a completely selective inhibitor of ADAR1[8][9][10][11]. These studies have shown that this compound can exhibit toxicity in cells independent of their ADAR1 dependency status and may not always recapitulate the effects of ADAR1 knockdown[8][9][11].

Therefore, when interpreting data from experiments using this compound, it is recommended to employ complementary approaches, such as genetic knockdown or knockout of ADAR1, to validate the findings and attribute the observed effects specifically to ADAR1 inhibition.

Conclusion

This compound serves as a valuable chemical probe for investigating the role of ADAR1 in miRNA biogenesis. Its ability to restore the maturation of the tumor-suppressive let-7 family of miRNAs by inhibiting the ADAR1-LIN28B axis highlights a promising avenue for therapeutic intervention in diseases characterized by aberrant miRNA expression. However, researchers must remain cognizant of the potential for off-target effects and employ rigorous experimental design to ensure the accurate interpretation of their findings. This technical guide provides a comprehensive resource for scientists and drug development professionals to explore the multifaceted impact of this compound on miRNA biogenesis and its broader implications for cellular function and disease.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ADARs Edit MicroRNAs to Promote Leukemic Stem Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction between RNA Interference and RNA Editing Pathways - Kazuko Nishikura [grantome.com]

- 6. Emerging role of the RNA-editing enzyme ADAR1 in stem cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An RNA editing fingerprint of cancer stem cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 8-Azaadenosine in Thyroid Cancer Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaadenosine is a synthetic adenosine analog that has garnered significant interest in cancer research, particularly for its role as an inhibitor of ADAR1 (Adenosine Deaminase Acting on RNA 1).[1][2] ADAR1-mediated RNA editing is emerging as a critical oncogenic process in various malignancies, including thyroid cancer.[3][4] In thyroid cancer, elevated ADAR1 activity has been linked to increased cell proliferation, migration, and invasion.[3][4] this compound is being investigated as a potential therapeutic agent to counteract these effects by inhibiting ADAR1's editing function.[3] These application notes provide a comprehensive overview of the use of this compound in thyroid cancer cell proliferation assays, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cell lines.

It is important to note that while this compound is widely used as an ADAR1 inhibitor, some studies suggest it may have off-target effects and may not be a selective inhibitor of ADAR.[2][5][6] Researchers should consider these findings when interpreting their results.

Mechanism of Action

In thyroid cancer, the oncogenic effects of ADAR1 are partly mediated through the editing of microRNAs, such as miR-200b.[4] Wild-type miR-200b acts as a tumor suppressor by targeting and inhibiting the expression of ZEB1, a key transcription factor involved in the epithelial-to-mesenchymal transition (EMT), a process that enhances cell migration and invasion. When ADAR1 activity is high, it edits miR-200b, impairing its ability to suppress ZEB1. This leads to increased ZEB1 levels and a more aggressive cancer phenotype.[4]

This compound intervenes in this pathway by inhibiting the enzymatic activity of ADAR1.[1][3] This inhibition prevents the editing of miR-200b, thereby restoring its tumor-suppressive function. Consequently, ZEB1 expression is downregulated, leading to a reduction in thyroid cancer cell proliferation, migration, and invasion.[3][4] The expression of ADAR1 itself in thyroid cancer cells is influenced by upstream signaling pathways, with RAS mutations, but not BRAF mutations, modulating ADAR1 levels primarily through the PI3K pathway and to some extent, the MAPK pathway.[3][7]

Below is a diagram illustrating the proposed signaling pathway of this compound in thyroid cancer.

Caption: Proposed signaling pathway of this compound in thyroid cancer.

Data Presentation

The following tables summarize the quantitative effects of this compound on thyroid cancer cell lines as determined by various proliferation and viability assays.

Table 1: Effect of this compound on Thyroid Cancer Cell Viability (MTT Assay)

| Cell Line | Concentration | Incubation Time | % Viability (Relative to Control) |

| TPC1 | 100 nM | 5 days | ~80%[3] |

| TPC1 | 500 nM | 5 days | ~60%[3] |

| TPC1 | 1 µM | 5 days | ~40%[3] |

| TPC1 | 2 µM | 5 days | ~30%[3] |

| Cal62 | 100 nM | 5 days | ~90%[3] |

| Cal62 | 500 nM | 5 days | ~75%[3] |

| Cal62 | 1 µM | 5 days | ~55%[3] |

| Cal62 | 2 µM | 5 days | ~40%[3] |

Table 2: Effect of this compound on Thyroid Cancer Cell Growth (Crystal Violet Staining)

| Cell Line | Concentration | Incubation Time | % Growth (Relative to Control) |

| TPC1 | 1 µM | Not Specified | ~50%[3] |

| TPC1 | 2 µM | Not Specified | ~30%[3] |

| Cal62 | 1 µM | Not Specified | ~60%[3] |

| Cal62 | 2 µM | Not Specified | ~40%[3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on thyroid cancer cell proliferation are provided below.

Experimental Workflow

The general workflow for investigating the effects of this compound on thyroid cancer cell lines is as follows:

Caption: General experimental workflow for assessing this compound's effects.

Cell Culture

-

Cell Lines: TPC1 and Cal62 (human thyroid carcinoma cell lines) are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

This compound Preparation and Treatment

-

Stock Solution: Prepare a stock solution of this compound in sterile water or DMSO. Store at -20°C.

-

Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM, 2 µM).

-

Treatment: Replace the existing medium with the medium containing the appropriate concentration of this compound or vehicle control (e.g., water or DMSO).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Thyroid cancer cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72, 96, 120 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Crystal Violet Staining Assay

This assay is used to assess cell number and is particularly useful for observing long-term effects on cell growth.

-

Materials:

-

12-well or 24-well plates

-

Thyroid cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixation)

-

0.1% Crystal Violet solution

-

Lysing solution (e.g., 0.1 M sodium citrate in 50% ethanol)

-

-

Protocol:

-

Seed cells in multi-well plates and treat with this compound as described for the MTT assay.

-

After the treatment period, gently wash the cells twice with PBS.

-

Fix the cells by adding methanol to each well and incubating for 10 minutes at room temperature.[8]

-

Remove the methanol and allow the plates to air dry.

-

Add 0.1% crystal violet solution to each well, ensuring the cell monolayer is completely covered.

-

Gently wash the plates with water to remove excess stain.

-

Allow the plates to air dry completely.

-